molecular formula C10H17N3O5S B1431839 N-(3,4-dimethoxyphenyl)guanidine metanesulfonate CAS No. 1351651-87-0

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Cat. No. B1431839
CAS RN: 1351651-87-0
M. Wt: 291.33 g/mol
InChI Key: YRZONNQCOJAYMY-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)guanidine metanesulfonate” is a compound with the CAS Number: 1351651-87-0 . It is also known as AG-957 or Mivazerol. This compound belongs to the class of imidazoline receptors and has been a subject of interest for scientific research due to its potential applications in the fields of medicine and agriculture.


Molecular Structure Analysis

The IUPAC Name of this compound is N-(3,4-dimethoxyphenyl)guanidine methanesulfonate . The Inchi Code is 1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;1-5 (2,3)4/h3-5H,1-2H3, (H4,10,11,12);1H3, (H,2,3,4) .


Physical And Chemical Properties Analysis

“N-(3,4-dimethoxyphenyl)guanidine metanesulfonate” is a solid . It has a molecular weight of 291.33 .

Safety And Hazards

According to the available safety data sheet, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZONNQCOJAYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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